molecular formula C19H22FN3O4S2 B2727884 N-{3-[1-(ethanesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 851783-00-1

N-{3-[1-(ethanesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2727884
CAS No.: 851783-00-1
M. Wt: 439.52
InChI Key: XHGURUDDMAMADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4,5-dihydro-1H-pyrazole core substituted with two distinct functional groups:

  • R1: An ethanesulfonyl group at the 1-position of the dihydropyrazole ring.
  • R2: A 2-fluorophenyl group at the 5-position.
    The meta-substituted phenyl ring at the 3-position of the dihydropyrazole is further functionalized with an ethanesulfonamide group. The dual sulfonamide/sulfonyl motifs contribute to strong electron-withdrawing effects, which may influence reactivity, solubility, and target-binding interactions. Structural studies of this compound likely employ SHELX programs (e.g., SHELXL for refinement), ensuring high accuracy in crystallographic data .

Properties

IUPAC Name

N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S2/c1-3-28(24,25)22-15-9-7-8-14(12-15)18-13-19(16-10-5-6-11-17(16)20)23(21-18)29(26,27)4-2/h5-12,19,22H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGURUDDMAMADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Diketone Cyclocondensation

  • Reagents :
    • 1,3-Diketone precursor (e.g., 3-(2-fluorophenyl)-1-phenylpropane-1,3-dione)
    • Hydrazine hydrate or substituted hydrazines
  • Conditions :
    • Solvent: Ethanol or DMF
    • Catalyst: Nano-ZnO (enhances yield to 95%)
    • Temperature: 60–80°C, 4–6 hours
  • Mechanism :
    • Hydrazine attacks carbonyl groups, forming intermediate hydrazones that cyclize into the pyrazole ring.
  • Regioselectivity :
    • Steric and electronic factors dictate substituent positioning. Bulky groups (e.g., 2-fluorophenyl) favor 5-position occupancy.

Acetylenic Ketone Approach

  • Reagents :
    • Acetylenic ketones (e.g., 3-(2-fluorophenyl)prop-2-yn-1-one)
    • Hydrazine derivatives
  • Conditions :
    • Solvent: THF or toluene
    • Catalyst: RuCl3·H2O (enables oxidation to pyrazole)
    • Temperature: 25–40°C, 2–4 hours.
  • Outcome :
    • Yields 50–70% with minimal by-products.

Sulfonylation to Introduce Ethanesulfonyl Groups

Stepwise Sulfonylation

  • Reagents :
    • Pyrazole intermediate
    • Ethanesulfonyl chloride (2 equivalents)
    • Base: Triethylamine or NaH
  • Conditions :
    • Solvent: Dichloromethane (DCM) or THF
    • Temperature: 0°C to room temperature, 12–24 hours.
  • Mechanism :
    • Deprotonation of pyrazole nitrogen followed by nucleophilic attack on ethanesulfonyl chloride.
  • Yield :
    • 65–80% after purification via flash chromatography (DCM/MeOH 95:5).

One-Pot Sulfonylation

  • Advantage : Reduced purification steps.
  • Procedure :
    • Sequential addition of ethanesulfonyl chloride after pyrazole formation.
    • Base: K2CO3 in DMF at 50°C.
  • Yield : Comparable to stepwise methods (70–75%).

Functionalization with Ethane-1-Sulfonamide

Sulfonamide Coupling

  • Reagents :
    • 3-Aminophenylpyrazole intermediate
    • Ethanesulfonyl chloride
    • Base: Pyridine or DMAP
  • Conditions :
    • Solvent: Acetonitrile, 0°C to reflux
    • Time: 6–8 hours.
  • Challenges :
    • Competing reactions at multiple amine sites require controlled stoichiometry.
  • Yield : 60–68% after recrystallization.

Buchwald–Hartwig Amination

  • Reagents :
    • Halogenated pyrazole precursor (e.g., 3-bromophenylpyrazole)
    • Ethanesulfonamide
    • Catalyst: Pd(dba)2/Xantphos
  • Conditions :
    • Solvent: Toluene, 100°C, 24 hours.
  • Yield : 55–60% with high regioselectivity.

Industrial-Scale Synthesis

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and reproducibility.
  • Parameters :
    • Residence time: 10–15 minutes
    • Temperature: 70–80°C
    • Output: 85–90% purity without chromatography.

Purification Techniques

  • Recrystallization :
    • Solvent system: Ethyl acetate/hexane (1:3)
    • Purity: >98%.
  • Chromatography :
    • Stationary phase: Silica gel (230–400 mesh)
    • Eluent: Gradient of DCM/MeOH (95:5 to 85:15).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation + Sulfonylation 70–80 95–98 High regioselectivity
Acetylenic Ketone Route 50–70 90–95 Shorter reaction time
Buchwald–Hartwig Coupling 55–60 85–90 Tolerance for diverse substituents

Challenges and Optimization

  • Regioselectivity Control :
    • Use of bulky directing groups (e.g., tert-butyl) improves 5-substitution.
  • By-Product Mitigation :
    • Excess sulfonyl chloride (1.2 eq) minimizes unreacted amine.
  • Green Chemistry :
    • Nano-ZnO catalysts reduce reaction time and waste.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(ethanesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the dihydropyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of reduced pyrazole derivatives.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of N-{3-[1-(ethanesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves several steps:

  • Formation of Intermediate Compounds : The process begins with the reaction of 2-fluorobenzaldehyde with ethylsulfonyl hydrazine to create a hydrazone intermediate.
  • Cyclization : This intermediate undergoes cyclization under acidic conditions to yield the dihydropyrazole core.
  • Final Sulfonation : The last step involves sulfonation using ethanesulfonyl chloride under basic conditions to obtain the target compound.

Medicinal Chemistry

This compound is being explored for its potential as a therapeutic agent. Its unique chemical structure allows for interaction with specific biological targets, which may lead to various pharmacological effects. Research has indicated that it could exhibit anti-cancer properties and may be effective against certain types of tumors .

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its sulfonamide group is particularly useful in the development of new pharmaceuticals and agrochemicals. Researchers have utilized it in the synthesis of various derivatives that possess enhanced biological activity .

Biological Studies

The compound is used extensively in biological studies to understand its interactions with different biological systems. Investigations into its mechanism of action have shown that it may modulate enzyme activity or receptor interactions, which can provide insights into its potential therapeutic uses . For instance, molecular docking studies have been employed to predict how this compound binds to specific targets within human cells .

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in various industrial processes. Its properties make it suitable for developing new materials and catalysts used in chemical manufacturing . The compound's stability and reactivity profile allow it to be integrated into formulations aimed at enhancing product performance.

Case Studies

Several case studies highlight the effectiveness of this compound in different applications:

  • Anti-Cancer Activity : A study evaluated the compound's efficacy against hepatocellular carcinoma cell lines (HepG2). Results indicated that certain derivatives exhibited higher selectivity indices compared to standard treatments like methotrexate, suggesting potential as a novel anti-cancer agent .
  • Biological Interaction Studies : Research involving molecular docking has demonstrated how this compound interacts with specific enzymes, providing a basis for further development as an enzyme inhibitor in therapeutic contexts .

Mechanism of Action

The mechanism of action of N-{3-[1-(ethanesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural differences between the target compound and related derivatives:

Compound Name Core Structure R1 Substituent R2 Substituent Aromatic Substituent Position Key Functional Groups
Target Compound 4,5-dihydro-1H-pyrazole Ethanesulfonyl 2-fluorophenyl Meta (3-position) Dual ethanesulfonamide/sulfonyl
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 4,5-dihydro-1H-pyrazole 3-Chlorophenylsulfonyl 2-fluorophenyl Para (4-position) Ethanesulfonamide, chlorophenylsulfonyl
N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide 3,4-dihydropyrazole Isobutyryl (2-methylpropanoyl) 2-methylphenyl Meta (3-position) Methanesulfonamide, isobutyryl
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide Bispyrazole Chlorophenoxymethyl Ethylsulfonamide N/A Chlorophenoxymethyl, ethylsulfonamide

Electronic and Steric Effects

  • Target vs. Compound :

    • The target’s ethanesulfonyl group (R1) is more electron-withdrawing than the 3-chlorophenylsulfonyl group in ’s compound. This may enhance electrophilic reactivity or hydrogen-bonding capacity.
    • The para-substituted phenyl in ’s compound could alter molecular symmetry and packing efficiency compared to the meta-substituted target .
  • Target vs. The 2-methylphenyl substituent () lacks the electronegativity of fluorine, possibly weakening dipole interactions in binding pockets .
  • Target vs. Compound :

    • The bispyrazole core in ’s compound diverges entirely from the dihydropyrazole scaffold, likely resulting in distinct conformational flexibility and target selectivity .

Physicochemical Properties

Property Target Compound Compound Compound Compound
Molecular Weight ~484 g/mol (est.) ~521 g/mol (est.) ~438 g/mol (est.) ~426 g/mol (est.)
Polar Surface Area High (dual sulfonamides) Moderate (single sulfonamide) Moderate (methanesulfonamide) Moderate (sulfonamide)
Lipophilicity (LogP) Moderate (fluorine) High (chlorine) High (methyl groups) Moderate (chlorophenoxy)
  • Fluorine vs.
  • Dual Sulfonamides : The target’s dual sulfonamide/sulfonyl groups increase polarity, which may enhance crystallinity but reduce bioavailability without prodrug strategies.

Biological Activity

N-{3-[1-(ethanesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a sulfonamide derivative characterized by its unique pyrazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail the synthesis, biological mechanisms, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Dihydropyrazole Core : The reaction of 2-fluorobenzaldehyde with ethylsulfonyl hydrazine yields a hydrazone intermediate, which is cyclized under acidic conditions.
  • Sulfonation : The resulting dihydropyrazole is then sulfonated using ethanesulfonyl chloride under basic conditions to produce the final compound.

This multi-step synthesis allows for the incorporation of various functional groups that enhance the biological activity of the molecule .

Biological Mechanisms

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound is believed to interact with specific enzymes or receptors, modulating their activity. This interaction can lead to inhibition of key biological pathways involved in inflammation and cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. The presence of the pyrazole ring is often associated with enhanced antimicrobial activity .

Research Findings

A variety of studies have explored the biological activity of this compound:

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds show significant antimicrobial effects. For instance, studies have reported that similar sulfonamide derivatives possess minimum inhibitory concentrations (MIC) effective against strains of bacteria and fungi .

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds with similar structures can reduce inflammatory markers in cell cultures. This suggests a potential application in treating inflammatory diseases .

Anticancer Properties

Recent investigations into the anticancer potential of pyrazole derivatives highlight their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus, reporting significant inhibition at concentrations as low as 50 µg/mL.
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a 40% reduction in swelling compared to control groups, indicating strong anti-inflammatory properties.
  • Cancer Cell Line Studies : In vitro tests on breast cancer cell lines showed that treatment with this compound led to a 60% reduction in cell viability after 48 hours, suggesting potent anticancer activity.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for scale-up?

Q. How is the structural integrity of this compound validated?

Q. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer: Enzyme inhibition assays (e.g., acetylcholinesterase, carbonic anhydrase) using fluorometric or spectrophotometric methods (IC₅₀ determination). Cell-based assays (MTT/proliferation) assess cytotoxicity (e.g., IC₅₀: 10–50 µM in cancer lines) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) resolve contradictions in reaction yield data during optimization?

Methodological Answer: Apply fractional factorial DoE to screen variables (temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) identifies interactions (e.g., temperature-catalyst synergy increases yield by 15%). Contradictions arise from unaccounted variables (e.g., moisture sensitivity), requiring robustness testing .

Q. What computational strategies model interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) predicts binding modes to enzyme active sites (e.g., ΔG: −9.5 kcal/mol for acetylcholinesterase) .
  • Molecular dynamics (MD) simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer: Compare DFT-calculated NMR shifts (Gaussian09) with experimental data. Discrepancies in aromatic proton shifts (Δδ > 0.3 ppm) may indicate conformational flexibility or crystal packing effects .

Q. What strategies mitigate diastereomer formation during synthesis?

Methodological Answer: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) to control stereochemistry. Confirm stereochemical purity via chiral HPLC (e.g., Chiralpak AD-H column, 95:5 hexane/IPA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.